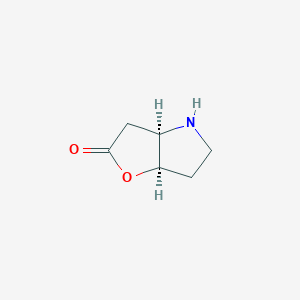
Geissman-Waiss lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geissman-Waiss lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Geissman-Waiss lactone is primarily utilized in the synthesis of necine bases and other complex alkaloids. Its structure, featuring a 2-oxa-6-azabicyclo[3.3.0]octan-3-one framework, allows for the efficient construction of various derivatives through asymmetric synthesis and other innovative methods.
Asymmetric Synthesis
Recent advancements have demonstrated streamlined processes for synthesizing GWL and its derivatives:
- Synthesis from Cyclohexadiene Epoxide : A notable method involves the asymmetric epoxide ring opening of meso-cyclohexadiene to yield (−)-Geissman-Waiss lactone. This method employs chiral catalysts to achieve high enantiomeric excess and has been pivotal for producing necine alkaloids such as 11-methoxymitragynine pseudoindoxyl, a potent opioid agonist .
- Decarboxylation Strategies : The lactone can be synthesized through reductive decarboxylation of bicyclic prolinic systems. This approach provides access to various necine bases like platynecine and retronecine, showcasing GWL's role as a precursor in alkaloid synthesis .
Derivative Synthesis
GWL serves as a precursor for numerous derivatives that exhibit unique biological properties:
| Compound | Description | Application |
|---|---|---|
| Platynecine | A necine base derived from GWL | Anti-cancer research |
| Retronecine | Another necine base with significant pharmacological activity | Used in studies related to neurotoxicity |
| Croalbinecine | A polyhydroxylated derivative | Investigated for its anti-inflammatory properties |
Biological Activities
The biological significance of this compound extends beyond its synthetic utility. Compounds derived from GWL have been identified with various pharmacological activities:
- Antitumor Activity : Certain derivatives of GWL have shown promise in cancer therapy due to their ability to inhibit tumor growth .
- Neuroprotective Effects : Research indicates that some alkaloids synthesized from GWL possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the successful application of this compound in synthetic chemistry and pharmacology:
Synthesis of Pyrrolizidine Alkaloids
A comprehensive study explored the total synthesis of (−)-turneforcidine using GWL as a key intermediate. The synthetic route involved multiple steps, including oxidative transformations and cyclization reactions, demonstrating GWL's versatility in complex natural product synthesis .
Development of New Therapeutics
In another case study, researchers synthesized novel derivatives of GWL aimed at enhancing the efficacy of existing drugs. By modifying the lactone structure, they achieved compounds with improved bioavailability and reduced toxicity profiles .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydrofuro[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C6H9NO2/c8-6-3-4-5(9-6)1-2-7-4/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
TZRVFSMXGZGULU-RFZPGFLSSA-N |
SMILES isomérique |
C1CN[C@H]2[C@@H]1OC(=O)C2 |
SMILES canonique |
C1CNC2C1OC(=O)C2 |
Synonymes |
Geissman-Waiss lactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















